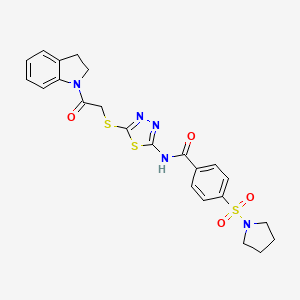
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H23N5O4S3 and its molecular weight is 529.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of the 1,3,4-thiadiazole moiety , which is known to exhibit a wide range of biological activities . .
Mode of Action
Compounds with a 1,3,4-thiadiazol moiety have been found to exhibit various biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring is believed to provide low toxicity and great in vivo stability .
Biochemical Pathways
Derivatives of 1,3,4-thiadiazole have been found to affect various biochemical pathways related to their biological activities .
Result of Action
Derivatives of 1,3,4-thiadiazole have been found to exhibit various biological activities .
生物活性
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that incorporates multiple pharmacophoric elements, including indole and thiadiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are critical for drug development.
Structural Characteristics
The molecular formula of this compound is C24H23N5O3S2 with a molecular weight of approximately 493.6 g/mol. Its structure features an indole derivative linked to a thiadiazole ring, which is known for its diverse biological activities. The incorporation of these moieties suggests a multifaceted mechanism of action that warrants detailed investigation .
Anticancer Properties
Research has demonstrated that compounds containing the 1,3,4-thiadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis . Specific studies have reported IC50 values indicating potent activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A549 | 0.28 |
| Compound B | MCF-7 | 0.52 |
| Compound C | SK-MEL-2 | 4.27 |
These results highlight the potential of thiadiazole-based compounds in targeting neoplastic diseases .
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial effects. Thiadiazole derivatives have been recognized for their antibacterial and antifungal properties. Studies indicate that these compounds can effectively combat resistant strains of bacteria and fungi by disrupting their cellular processes .
The mechanism by which this compound exerts its biological effects is likely multifactorial:
- Inhibition of Key Enzymes : The compound may inhibit key enzymes involved in DNA replication and repair.
- Interaction with Biological Targets : The heteroatoms in the thiadiazole ring can form interactions with various biological targets, including kinases that play roles in tumorigenesis .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Antitumor Activity : A derivative with a similar structure was tested against lung carcinoma cells and showed significant cytotoxicity with an IC50 value of 4.37 µg/mL against HepG-2 cells .
- Antimicrobial Efficacy : In another study, thiadiazole derivatives were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .
特性
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S3/c29-20(28-14-11-16-5-1-2-6-19(16)28)15-33-23-26-25-22(34-23)24-21(30)17-7-9-18(10-8-17)35(31,32)27-12-3-4-13-27/h1-2,5-10H,3-4,11-15H2,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVOKKYJRDAELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













